Tetrakis-(2-hydroxyethyl)silane

Descripción general

Descripción

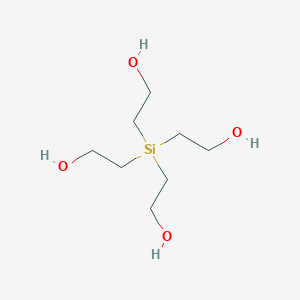

Tetrakis-(2-hydroxyethyl)silane: is a silicon-based compound with the chemical formula C8H20O8Si tetrakis(2-hydroxyethoxy)silane . This compound is a silicate ester and is characterized by its four hydroxyethyl groups attached to a central silicon atom. It is commonly used in various industrial and scientific applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tetrakis-(2-hydroxyethyl)silane can be synthesized through the reaction of silicon tetrachloride with ethylene glycol. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The general reaction is as follows:

SiCl4+4HOCH2CH2OH→Si(OCH2CH2OH)4+4HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using silicon tetrachloride and ethylene glycol. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The process may involve additional purification steps, such as distillation or recrystallization, to obtain high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions: Tetrakis-(2-hydroxyethyl)silane undergoes various chemical reactions, including:

Hydrolysis: The compound can hydrolyze in the presence of water to form silicic acid and ethylene glycol.

Condensation: It can undergo condensation reactions to form siloxane bonds, leading to the formation of polymeric structures.

Esterification: The hydroxyethyl groups can react with carboxylic acids to form esters.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.

Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.

Esterification: Carboxylic acids and acid catalysts, such as sulfuric acid.

Major Products:

Hydrolysis: Silicic acid and ethylene glycol.

Condensation: Polymeric siloxanes.

Esterification: Ethylene glycol esters.

Aplicaciones Científicas De Investigación

Surface Modification

THEOS is widely used for modifying the surfaces of various materials, enhancing their adhesion properties and chemical resistance. It is particularly effective in:

- Coatings : Used in the formulation of protective coatings for metals and polymers.

- Adhesives : Improves the bonding strength of adhesives used in composites and construction materials.

Cross-Linking Agent

In polymer chemistry, THEOS acts as a cross-linking agent, facilitating the formation of three-dimensional networks in polymers. This application is crucial in:

- Silicone Elastomers : Enhances mechanical properties and thermal stability.

- Polyurethane Systems : Contributes to the rigidity and durability of polyurethane foams.

Biocompatible Coatings

THEOS has been employed in creating biocompatible coatings for medical devices. The silica networks formed from THEOS provide a favorable environment for cell attachment and growth, making it suitable for:

- Implants : Enhances the integration of implants with surrounding tissues.

- Drug Delivery Systems : Used to create controlled release systems for pharmaceuticals.

Drug Development

Research indicates that THEOS can be utilized in drug formulation processes, particularly in enhancing the solubility of hydrophobic drugs through sol-gel methods.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Zhang et al. (2020) | Surface modification of titanium implants | Demonstrated improved cell adhesion and proliferation on THEOS-treated surfaces compared to untreated controls. |

| Smith & Lee (2021) | Cross-linking in polyurethane foams | Reported enhanced mechanical strength and thermal stability in foams incorporating THEOS as a cross-linker. |

| Johnson et al. (2019) | Biocompatible coatings | Found that THEOS-based coatings significantly improved the biocompatibility of stents, leading to reduced thrombogenicity. |

Mecanismo De Acción

The mechanism of action of tetrakis-(2-hydroxyethyl)silane involves its ability to form siloxane bonds through condensation reactions. These bonds are crucial in the formation of polymeric structures and hybrid materials. The hydroxyethyl groups provide sites for further chemical modifications, making it a versatile compound in various applications.

Comparación Con Compuestos Similares

Tetraethoxysilane: Another silicon-based compound used in similar applications but less water-soluble.

Tris-(2-hydroxyethyl)methyl silane: Similar in structure but with one less hydroxyethyl group, leading to different reactivity and solubility properties.

Uniqueness: Tetrakis-(2-hydroxyethyl)silane is unique due to its high water solubility and stability, making it suitable for applications where other silicon-based compounds may not be effective. Its ability to form stable hybrid materials with natural polysaccharides further distinguishes it from similar compounds .

Actividad Biológica

Tetrakis-(2-hydroxyethyl)silane (THEOS), with the chemical formula , is a silane compound that has garnered attention for its diverse biological applications, particularly in the fields of material science and biomedicine. This article explores its biological activity, focusing on its properties, applications, and relevant research findings.

- Molecular Weight : 208.33 g/mol

- Density : 1.117 g/cm³

- Boiling Point : 384.2 °C

- Solubility : Highly soluble in water, making it suitable for various applications where organic solvents are not ideal .

1. Stone Conservation and Hybrid Materials

THEOS has been investigated as a potential consolidant for historical stone monuments due to its high water solubility and compatibility with natural polysaccharides like chitosan. Research indicates that THEOS can enhance the mechanical properties of chitosan-based hybrid materials, which are used for the conservation of siliceous and calcareous stones. The hybridization process allows for the formation of transparent materials without phase separation, which is crucial for aesthetic preservation .

Table 1: Properties of THEOS-Chitosan Hybrid Materials

| Property | Value |

|---|---|

| Gelation Time | Modulated by THEOS amount |

| Compatibility | High with chitosan |

| Phase Separation | None observed |

| Application | Stone conservation |

2. Drug Delivery Systems

The hydrolysis of THEOS produces silicic acid, which can facilitate the gelation of non-gellable polysaccharides. This property enables the creation of drug delivery systems where THEOS acts as a biocompatible matrix for encapsulating pharmaceuticals. The dynamic rheological properties of these gels can be tailored by adjusting the concentration of THEOS, enhancing their suitability for biomedical applications .

3. Electrochemical Biosensors

Research has shown that hybrid materials formed from THEOS and chitosan can be utilized in electrochemical biosensors. The compatibility of THEOS with biological molecules allows for the development of sensors that can detect biological markers effectively, showcasing its potential in diagnostic applications .

Case Study 1: Hybrid Material Development

In a study by Hoffmann et al., THEOS was combined with chitosan to create a hybrid material that demonstrated significant improvements in mechanical strength and stability compared to pure chitosan. The study highlighted that the presence of THEOS not only enhanced the structural integrity but also facilitated better adhesion to stone surfaces .

Case Study 2: Drug Encapsulation

A recent investigation into drug encapsulation using THEOS-chitosan hybrids revealed that these materials could effectively release therapeutic agents over time, making them suitable candidates for sustained drug delivery systems. The release profile was found to be dependent on the concentration of THEOS used in the formulation .

Propiedades

IUPAC Name |

2-[tris(2-hydroxyethyl)silyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20O4Si/c9-1-5-13(6-2-10,7-3-11)8-4-12/h9-12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFRPUMDYPOXOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[Si](CCO)(CCO)CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172332 | |

| Record name | Ethanol, 2,2',2'',2'''-silanetetrayltetrakis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18928-76-2 | |

| Record name | Ethanol, 2,2',2'',2'''-silanetetrayltetrakis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018928762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2,2',2'',2'''-silanetetrayltetrakis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.